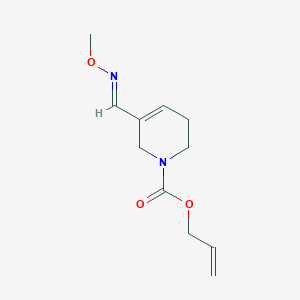
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "PDP" and is a pyridine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. PDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. PDP has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
PDP has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the modulation of NF-κB activity, and the induction of apoptosis in cancer cells. PDP has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PDP is its ease of synthesis and purification, which makes it a useful reagent for various reactions. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. One limitation of PDP is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for the study of PDP, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action. One potential direction is the development of PDP-based materials for various applications, including drug delivery and tissue engineering. Another potential direction is the development of PDP-based drugs for the treatment of various diseases, including cancer and inflammation. Overall, the study of PDP is an exciting and promising area of research with many potential applications and future directions.
Métodos De Síntesis
PDP can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with methoxymethylamine and acetic anhydride. Another method involves the reaction of 2-pyridinecarboxaldehyde with methoxymethylamine and ethyl cyanoacetate. Both methods involve the use of a catalyst and a solvent, and the resulting product is purified using chromatography.
Aplicaciones Científicas De Investigación
PDP has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, PDP has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In materials science, PDP has been used as a building block for various polymers and materials. In organic synthesis, PDP has been used as a reagent for various reactions.
Propiedades
Número CAS |
121750-61-6 |
|---|---|
Nombre del producto |
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
prop-2-enyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3/b12-8+ |
Clave InChI |
FIBWODBLQWJUIU-UHFFFAOYSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)C(=O)OCC=C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
SMILES canónico |
CON=CC1=CCCN(C1)C(=O)OCC=C |
Otros números CAS |
145071-36-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
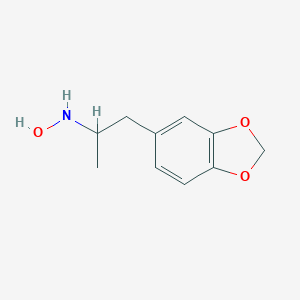
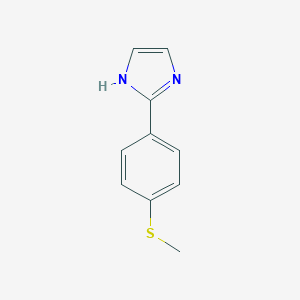
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
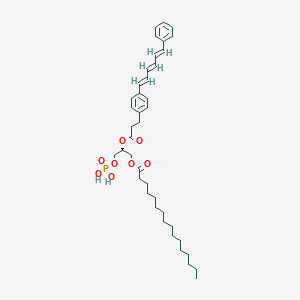
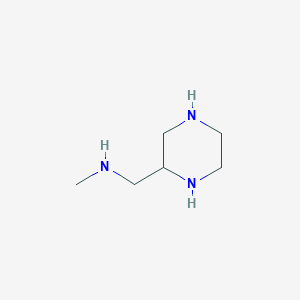
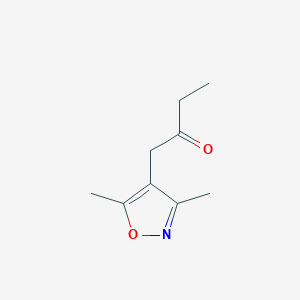
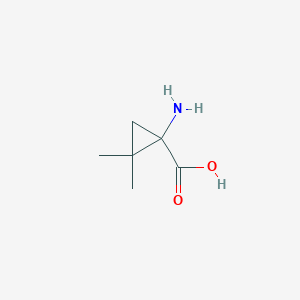
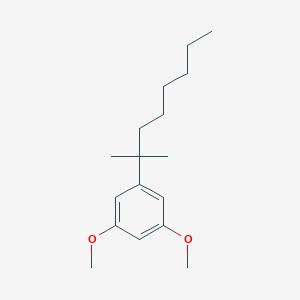
![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
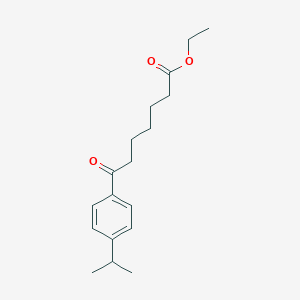
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)